molecular formula C21H25FO3 B130415 Fluoromoxestrol CAS No. 142154-95-8

Fluoromoxestrol

Cat. No. B130415
CAS RN: 142154-95-8
M. Wt: 344.4 g/mol
InChI Key: UPCVHECNLOMHQH-WYLBFHJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromoxestrol is a synthetic estrogen that has been used in scientific research for several decades. It is a potent estrogen receptor agonist and has been used to study the effects of estrogen on various physiological and biochemical processes.

Mechanism of Action

Fluoromoxestrol acts as an estrogen receptor agonist, which means that it binds to estrogen receptors in the body and activates them. This leads to the activation of various signaling pathways that regulate gene expression and cellular function. The exact mechanism of action of fluoromoxestrol is not fully understood, but it is believed to involve the activation of the estrogen receptor alpha and beta.
Biochemical and Physiological Effects:
Fluoromoxestrol has several biochemical and physiological effects on the body. It has been shown to increase bone density and reduce the risk of osteoporosis. It also has cardiovascular benefits, such as reducing the risk of heart disease and stroke. Additionally, it has been shown to improve cognitive function and memory. However, it can also have negative effects, such as increasing the risk of breast cancer.

Advantages and Limitations for Lab Experiments

Fluoromoxestrol has several advantages for lab experiments. It is a potent estrogen receptor agonist, which means that it can be used at low concentrations to achieve significant effects. It is also stable and can be stored for long periods of time without degradation. However, it can be expensive to synthesize and may not be readily available in some labs.
List of

Future Directions

1. Investigating the effects of fluoromoxestrol on other physiological processes, such as immune function and metabolism.
2. Developing new therapies for breast cancer based on the mechanism of action of fluoromoxestrol.
3. Studying the long-term effects of fluoromoxestrol on bone density and cardiovascular health.
4. Investigating the effects of fluoromoxestrol on cognitive function in aging populations.
5. Developing new synthetic estrogens based on the structure of fluoromoxestrol with improved potency and selectivity.
Conclusion:
Fluoromoxestrol is a potent synthetic estrogen that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It has several advantages for lab experiments, such as its potency and stability, but also has limitations, such as its cost and availability. Future research directions include investigating the effects of fluoromoxestrol on other physiological processes, developing new therapies for breast cancer, and studying the long-term effects of fluoromoxestrol on bone density and cardiovascular health.

Synthesis Methods

Fluoromoxestrol is synthesized from estrone, which is a natural estrogen found in the body. The synthesis involves the addition of a fluorine atom to the estrone molecule at the C-6 position. This is achieved through a series of chemical reactions that involve the use of reagents such as boron trifluoride and potassium fluoride. The final product is purified through chromatography to obtain pure fluoromoxestrol.

Scientific Research Applications

Fluoromoxestrol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. It has also been used to study the effects of estrogen on breast cancer cells and to develop new therapies for breast cancer.

properties

CAS RN

142154-95-8

Product Name

Fluoromoxestrol

Molecular Formula

C21H25FO3

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,11S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H25FO3/c1-4-21(24)18(22)10-16-15-7-5-12-9-13(23)6-8-14(12)19(15)17(25-3)11-20(16,21)2/h1,6,8-9,15-19,23-24H,5,7,10-11H2,2-3H3/t15-,16-,17-,18+,19+,20-,21-/m0/s1

InChI Key

UPCVHECNLOMHQH-WYLBFHJUSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC

SMILES

CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC

Canonical SMILES

CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC

synonyms

16 beta-(18F)fluoromoxestrol
fluoromoxestrol
fluoromoxestrol, (11beta,16alpha)-18F-isomer
fluoromoxestrol, (11beta,16alpha)-isomer
fluoromoxestrol, (11beta,16alpha,17alpha)-18F-isome

Origin of Product

United States

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